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Compound of Interest

Compound Name: 3-Methyloxetan-2-one

CAS No.: 1823-54-7

Cat. No.: B1311816 Get Quote

Executive Summary
This technical guide provides a rigorous theoretical and computational framework for analyzing

the ring strain energy (RSE) of

-butyrolactone (BBL). As a four-membered heterocycle, BBL represents a "spring-loaded"
electrophile. Its high strain energy (~22–24 kcal/mol) is the thermodynamic engine driving two
critical applications: the synthesis of biodegradable polyhydroxybutyrate (PHB) and the
irreversible "suicide" inhibition of proteasome threonine residues in oncology drug discovery.

Part 1: Theoretical Framework of Ring Strain
The Physics of the "Spring"
Ring strain in

-butyrolactone is not a single force but a composite of three destabilizing vectors.
Understanding these allows us to predict reactivity profiles against nucleophiles (e.g.,
polymerization initiators or serine/threonine hydrolases).

Baeyer Strain (Angle Distortion):

The ideal

carbon angle is
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.

The ideal

carbonyl carbon angle is

.

In BBL: The 4-membered ring constrains these angles to approximately

–

. This deviation forces orbital rehybridization (increasing p-character in ring bonds),
weakening the

and

bonds.

Pitzer Strain (Torsional Eclipsing):

Unlike the "envelope" shape of 5-membered rings, the 4-membered lactone ring is nearly

planar to minimize angle strain.

Consequence: Substituents on adjacent carbons are forced into an eclipsed conformation,

maximizing repulsive overlap.

Transannular Repulsion:

The cross-ring distance between the carbonyl carbon and the

-carbon is short (~2.0 Å), creating steric pressure that is relieved upon ring opening.

Quantifying Strain: The Isodesmic Approach
Directly calculating "strain" is impossible because "strain-free" BBL does not exist. We must

use Isodesmic Reactions—hypothetical reactions where the number and type of bonds are

conserved, but the cyclic constraint is broken.

The Reference Reaction:
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The energy difference (

) of this reaction represents the Ring Strain Energy (SE).

Part 2: Computational Methodology (Protocol)
This section details a self-validating computational workflow using Density Functional Theory

(DFT). This protocol is software-agnostic (Gaussian, ORCA, GAMESS) but assumes standard

keyword syntax.

Workflow Visualization
The following diagram outlines the logical flow for determining Strain Energy and Transition

State barriers.
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Caption: Step-by-step DFT workflow for validating ground state geometry and calculating

thermodynamic strain.

Step-by-Step Protocol
Step 1: Geometry Optimization

Objective: Find the local minima on the Potential Energy Surface (PES).

Functional Selection: Use M06-2X or wB97X-D. These functionals account for dispersion

forces better than B3LYP, which is critical for the eclipsed interactions in the strained ring.

Basis Set:6-311+G(d,p) or def2-TZVP. Diffuse functions (+) are mandatory to describe the

lone pairs on the lactone oxygen.
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Step 2: Frequency Verification (Self-Validation)

Protocol: Run a frequency calculation on the optimized structure.

Validation Criteria:

Ground State: Must have 0 imaginary frequencies.

Transition State (TS): Must have exactly 1 imaginary frequency corresponding to the

bond-breaking vector.

Troubleshooting: If small negative frequencies appear (e.g., -15 cm⁻¹), they are likely

numerical noise from grid integration. Tighten the convergence criteria (Opt=Tight,

Int=Ultrafine).

Step 3: Calculating Strain Energy (SE) Execute the following homodesmotic reaction scheme

computationally:

Note: This balances the bond types (

,

,

) on both sides.

Formula:

A positive

indicates the reactants (BBL) are higher in energy (strained) than the products.

Part 3: Reactivity & Pharmacological Application[1]
The computed strain energy is not just a number; it is the driving force for reactivity.

Comparative Strain Data
The following table synthesizes computational data comparing BBL to other cyclic esters. Note

the dramatic jump in enthalpy of polymerization (
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) for the 4-membered ring.

Lactone Ring
Size

Common
Name

Strain Energy
(kcal/mol) (kJ/mol)

Reactivity
Profile

4-Membered -Butyrolactone 22.8 -74.4
High (Spring-

Loaded)

5-Membered -Butyrolactone 6.8 -5.1
Low (Equilibrium

driven)

6-Membered -Valerolactone 5.2 -27.4 Moderate

7-Membered -Caprolactone 4.1 -28.8 Moderate

Data Source: Enthalpy values derived from experimental and DFT polymerization studies [1, 2].

Mechanism: The Proteasome "Trap"
In drug development, BBL derivatives (e.g., Marizomib) act as proteasome inhibitors. The

mechanism relies on the relief of ring strain to form a covalent bond with the N-terminal

Threonine (Thr1) of the 20S proteasome.

The Mechanism:

Nucleophilic Attack: The hydroxyl group of Thr1 attacks the carbonyl carbon of BBL.

Ring Opening: The high strain energy lowers the activation barrier (

) for the tetrahedral intermediate.

Acylation: The

bond scission occurs, opening the ring and forming a stable acyl-enzyme ester. This step is
practically irreversible due to the loss of strain energy—the ring cannot re-close.

Reactants
(Proteasome Thr1-OH + BBL)

Transition State
(Tetrahedral Intermediate)

Nucleophilic
Attack Acyl-Enzyme Product

(Ring Opened - Stable)

Strain Release
(Irreversible)
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Caption: Reaction coordinate for proteasome inhibition. The high energy of BBL (Reactant)

drives the formation of the stable, open-chain Product.

Part 4: Geometric Parameters (Reference Data)
For researchers setting up initial geometries, use these calculated parameters (B3LYP/6-31G*)

as a starting point to reduce computational cost.

Parameter Value (Calculated) Description

Bond 1.19 Å Carbonyl double bond

Bond 1.38 Å Ring ether bond

Bond 1.46 Å
Ring ether bond (Longer due

to strain)

Angle

(Ring)
~91.5°

Highly strained (Ideal is

109.5°)

Dihedral ~4.0°
Near planar (Puckering is

minimal)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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